2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

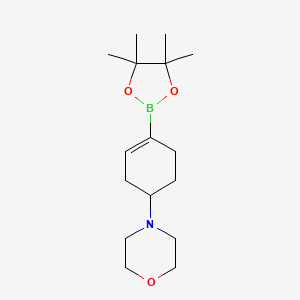

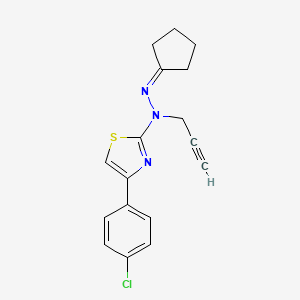

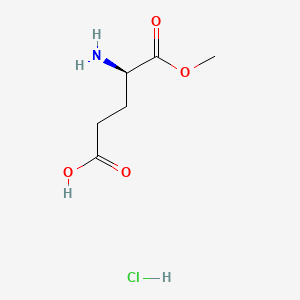

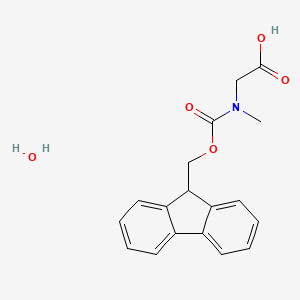

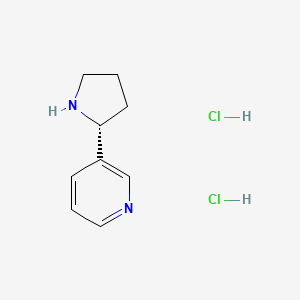

“2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate” is also known as Fmoc-sarcosine Hydrate . It is an unnatural amino acid derived from a C-H Activation methodology .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenyl group attached to a methoxy carbonyl group, which is further attached to a methyl amino group and an acetic acid group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 g/mol . It is a solid at room temperature and has a boiling point of 602.6°C at 760 mmHg .

Applications De Recherche Scientifique

Biomass Pyrolysis and Polymer Applications

The pyrolysis of polysaccharides, which involves thermal decomposition in the absence of oxygen, generates various compounds including acetic acid. The study by Ponder and Richards (1994) on the mechanisms of polysaccharide pyrolysis has shown the formation of acetic acid among other compounds from the degradation of naturally occurring and synthetic polysaccharides. This process is crucial for understanding the chemical pathways in biomass conversion technologies and has implications for polymer synthesis and environmental science (Ponder & Richards, 1994).

Drug Synthesis

Levulinic acid (LEV), derived from biomass, is identified as a key building block chemical for drug synthesis. It possesses carbonyl and carboxyl functional groups, making it a versatile component in the synthesis of various pharmaceuticals. Zhang et al. (2021) highlighted LEV's potential in cancer treatment, medical materials, and other fields, emphasizing its role in simplifying drug synthesis processes and reducing costs (Zhang et al., 2021).

Environmental Science

The treatment and recovery of wastewater from industrial processes, including pesticide production, involve removing toxic pollutants like 2,4-dichlorphenoxyacetic acid (2,4-D). The work by Goodwin et al. (2018) on wastewater treatment highlights the importance of understanding the chemical properties and environmental behaviors of such compounds for effective environmental management and pollution control (Goodwin et al., 2018).

Advanced Oxidation Processes

Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for the degradation of acetaminophen in water, leading to the generation of by-products like hydroquinone, 1,4-benzoquinone, and acetic acid. Understanding these processes is vital for water treatment technologies and mitigating the environmental impact of pharmaceutical contaminants (Qutob et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSWOOWOONPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718283 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate | |

CAS RN |

77128-70-2 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)